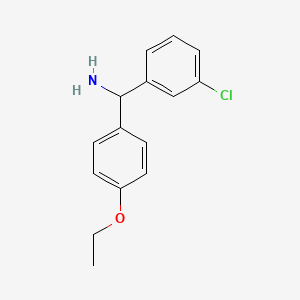

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine

Description

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine is a secondary amine featuring two aromatic rings: a 3-chlorophenyl group and a 4-ethoxyphenyl group linked via a methanamine bridge. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, particularly those targeting serotonin/norepinephrine receptors or exhibiting anti-inflammatory properties .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZWYHLQVPTSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Positional Isomers

- (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride (CAS: 1333872-89-1): Structure: Differs only in the position of the chlorine atom (2-chloro vs. 3-chloro). Properties: Molecular weight 298.21 g/mol (C₁₅H₁₇Cl₂NO), available as a hydrochloride salt to enhance solubility . Relevance: Positional isomerism significantly impacts receptor binding and metabolic stability. For example, 3-chloro derivatives often exhibit enhanced steric compatibility with hydrophobic pockets in enzymes compared to 2-chloro analogs .

Substituted Phenyl Derivatives

- (3-Chlorophenyl)[4-(morpholin-4-ylmethyl)phenyl]methanamine (7c): Structure: Replaces the 4-ethoxy group with a morpholine-substituted methyl group. Pharmacology: Demonstrated dual receptor activity (serotonin/norepinephrine) with a molecular weight of 317 g/mol (C₁₈H₂₁ClN₂O). NMR data (δ 7.35–7.11 ppm for aromatic protons) and ESI-MS ([M+H]⁺ 317) confirm structural integrity .

Heterocyclic Methanamine Analogs

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride :

- Structure : Incorporates a thiazole ring instead of a benzene ring.

- Properties : Molecular weight 279.18 g/mol (C₁₀H₉ClN₂S·HCl·H₂O), mp 203–204°C. Used in fragment-based drug discovery for RNA-targeting applications .

- Key Difference : The thiazole moiety introduces π-stacking and hydrogen-bonding capabilities, critical for RNA interactions, unlike the purely aromatic systems in the target compound.

[2-(4-Chlorophenyl)oxazol-4-yl]methanamine (CAS: 81935-22-0):

Key Observations:

Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.

Bioactivity : Chlorophenyl derivatives with electron-donating groups (e.g., ethoxy) show moderate anti-inflammatory activity (32–42% edema inhibition) compared to morpholine-containing analogs with enhanced receptor binding .

Biological Activity

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine, also known by its CAS number 1020997-79-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and an ethoxy-substituted phenyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. The compound's chlorophenyl and ethoxy groups are critical in determining its binding affinity and specificity towards these targets.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly in colon cancer cell lines. A study demonstrated that derivatives of this compound could induce mitotic arrest in HT29 human colon cancer cells at low micromolar concentrations (0.5–1 µM). The presence of the chlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation.

Case Study: Mitotic Arrest Induction

In a structure-activity relationship study, various analogs were tested for their ability to induce cell cycle arrest. The results showed that compounds with specific substitutions on the phenyl rings exhibited enhanced activity compared to others without such modifications .

Research Findings

Recent investigations into the biological activities of this compound have highlighted its potential as a lead compound in drug development. Notably, its ability to modulate microtubule dynamics suggests applications in cancer therapeutics.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that variations in substituents on the phenyl rings significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the chlorophenyl ring was found to increase potency against certain cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.